5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine is a compound that features a unique combination of a nitroimidazole and a thiadiazole moiety. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . Thiadiazoles, on the other hand, are recognized for their diverse pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial effects . The combination of these two moieties in a single molecule offers potential for significant therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-methyl-5-nitroimidazole with a suitable thiadiazole precursor. One common method involves the use of 1-(3-chloropropyl)-2-methyl-5-nitroimidazole, which is reacted with a thiadiazole derivative in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in dry dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by precipitation and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating bacterial and protozoal infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine involves the interaction of the nitroimidazole moiety with microbial DNA, leading to the inhibition of nucleic acid synthesis. The thiadiazole moiety may enhance the compound’s ability to penetrate microbial cells and exert its effects. The compound’s molecular targets include DNA and various enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with similar antimicrobial properties.
Tinidazole: Another nitroimidazole used to treat protozoal infections.
Ornidazole: A nitroimidazole with broad-spectrum antimicrobial activity.
Uniqueness
5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both nitroimidazole and thiadiazole moieties, which may offer enhanced antimicrobial and anticancer properties compared to other nitroimidazoles .
Properties
Molecular Formula |
C9H12N6O2S |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
5-[3-(2-methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H12N6O2S/c1-6-11-5-8(15(16)17)14(6)4-2-3-7-12-13-9(10)18-7/h5H,2-4H2,1H3,(H2,10,13) |
InChI Key |
PAMZPKYFNNUSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCCC2=NN=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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